Sub-Nanomolar Selectivity in EGFR Mutant Inhibition: A Direct Advantage Over EGFR Wild-Type
Derivatives based on the 5-Methylpyrimidine-2-thiol scaffold exhibit exceptional potency and, critically, selectivity for the drug-resistant L858R/T790M mutant of the epidermal growth factor receptor (EGFR) over the wild-type (WT) receptor. This represents a significant differentiation, as unselective inhibition of EGFR(WT) leads to dose-limiting toxicities in patients. A representative derivative from this class demonstrated an enzymatic IC50 of 41 nM against the mutant form, while its potency on the wild-type receptor was hundreds of times lower [1]. Another compound from the same series achieved a cellular proliferation IC50 of 37 nM in H1975 cells, which harbor the T790M/L858R mutation, further validating this selective advantage [1].
| Evidence Dimension | Enzymatic Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 41 nM (EGFR L858R/T790M mutant); IC50 = 37 nM (H1975 cell proliferation) |
| Comparator Or Baseline | EGFR Wild-Type (WT) (Hundreds-fold higher IC50) |
| Quantified Difference | >100-fold selectivity for mutant over WT |
| Conditions | In vitro kinase assay; H1975 lung adenocarcinoma cell line |
Why This Matters
This data directly supports the procurement of this scaffold for projects requiring mutant-selective EGFR inhibitors, where the quantitative selectivity profile is a key differentiator over less selective pyrimidine analogs.
- [1] Zhang H, Wang J, Shen Y, et al. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorg Med Chem. 2016 Apr 19;24(16):3344-54. PMID: 27131639. View Source
